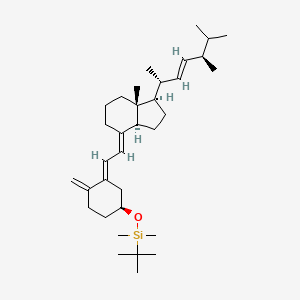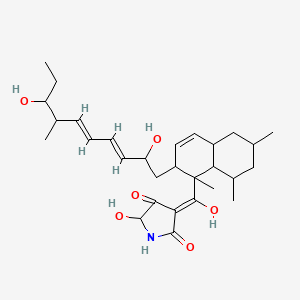
脱氨霉素A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delaminomycin A, also known as Delaminomycin A, is a useful research compound. Its molecular formula is C29H43NO6 and its molecular weight is 501.66. The purity is usually 95%.
BenchChem offers high-quality Delaminomycin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Delaminomycin A including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
免疫调节
脱氨霉素A已被鉴定为一种有效的免疫调节剂 {svg_1}. 它已被发现能够在体外和体内抑制免疫反应 {svg_2}. 这使其成为开发能够调节免疫系统的新药的潜在候选药物。
抗菌活性
this compound对革兰氏阳性菌表现出抗菌活性 {svg_3}. 这表明它可以用于开发新型抗生素,特别是用于治疗由革兰氏阳性菌引起的感染。
细胞粘附抑制
已发现this compound能够抑制肿瘤细胞与细胞外基质 (ECM) 成分的粘附,包括纤连蛋白 (FN)、层粘连蛋白 (LM) 和 IV 型胶原蛋白 (CL) {svg_4}. 这种特性可以在开发新型癌症疗法中得到利用,特别是针对通过粘附到 ECM 扩散到体内的癌症。
生物合成
this compound的生物合成已被详细研究 {svg_5}. 它是由链霉菌 MJ202-72F3 生产的,由六个乙酸单元、五个丙酸单元和一个甘氨酸单元构成 {svg_6}. 了解this compound的生物合成可以导致开发大规模生产方法,这对于将其用于药物开发是必要的。
细胞外基质受体拮抗
this compound已被鉴定为一种新型的非肽类细胞外基质受体拮抗剂 {svg_7}. 这意味着它可以与 ECM 中的受体结合并阻止其活性。这种特性在治疗涉及 ECM 的疾病(如纤维化和某些类型的癌症)方面可能具有多种应用。
作用机制
Target of Action
Delaminomycin A primarily targets components of the extracellular matrix (ECM), including fibronectin, laminin, and collagen type IV . These components play a crucial role in cell adhesion, a process that is fundamental to the organization of cells into tissues and organs. By interacting with these targets, Delaminomycin A can influence cell behavior and function.
Mode of Action
Delaminomycin A interacts with its targets by acting as a low molecular weight inhibitor of cell adhesion to ECM components . This interaction results in the suppression of cell adhesion, thereby affecting the organization and function of cells within tissues.
Biochemical Pathways
The biosynthesis of Delaminomycin A involves several biochemical pathways. It is derived from six acetate units, five propionate units, and one glycine unit . These components are assembled in a specific sequence to form the complex structure of Delaminomycin A. The inhibition of cell adhesion to ECM components by Delaminomycin A can affect various downstream cellular processes, including cell migration, proliferation, and differentiation.
Result of Action
The primary result of Delaminomycin A’s action is the inhibition of cell adhesion to ECM components . This can suppress immune responses in vitro and in vivo and exhibit antimicrobial activity on Gram-positive bacteria . By disrupting cell adhesion, Delaminomycin A can influence a variety of cellular processes and responses, potentially leading to changes in tissue organization and function.
生化分析
Biochemical Properties
Delaminomycin A interacts with various biomolecules, primarily those involved in cell adhesion to ECM components . It exhibits inhibitory activity for cell adhesion to ECM components, which suggests that it may interact with enzymes and proteins involved in these processes .
Cellular Effects
Delaminomycin A has been shown to suppress immune responses in vitro and in vivo . It also exhibits antimicrobial activity on Gram-positive bacteria . These effects suggest that Delaminomycin A influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Delaminomycin A involves its role as a low molecular weight inhibitor of cell adhesion to ECM components . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The metabolic pathways of Delaminomycin A involve its biosynthesis from six acetate units, five propionate units, and one glycine unit . This suggests that it interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
属性
IUPAC Name |
(3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-hydroxypyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43NO6/c1-6-22(32)17(3)9-7-8-10-21(31)15-20-12-11-19-14-16(2)13-18(4)24(19)29(20,5)26(34)23-25(33)28(36)30-27(23)35/h7-12,16-22,24,28,31-32,34,36H,6,13-15H2,1-5H3,(H,30,35)/b9-7+,10-8+,26-23- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZPXPDCVAUXRV-XBBTVXHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C=CC=CC(CC1C=CC2CC(CC(C2C1(C)C(=C3C(=O)C(NC3=O)O)O)C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(C)/C=C/C=C/C(CC1C=CC2CC(CC(C2C1(C)/C(=C/3\C(=O)C(NC3=O)O)/O)C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149779-38-4 |
Source


|
| Record name | Delaminomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149779384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is Delaminomycin A and what is its mechanism of action?
A: Delaminomycin A is a novel, naturally occurring compound isolated from the bacteria Streptomyces albulus. [, ] It acts as an antagonist of extracellular matrix (ECM) receptors, meaning it blocks the interaction between cells and ECM components like fibronectin and laminin. [, ] While the exact mechanism is not fully elucidated, this inhibition of cell adhesion is believed to be the basis for its immunosuppressive and antimicrobial effects. []
Q2: What is the structure of Delaminomycin A and what is its molecular weight?
A: Delaminomycin A is characterized by an acyl tetramic acid moiety linked to a substituted octahydronaphthalene ring system. [] Its full chemical name is 3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyl-3,5-decadienyl]- 1,6,8- trimethyl-1,2,4a,5,6,7,8,8a-octahydro-1-naphthyl]carbonyl]-5- hydroxypyrrolidine-2,4-dione. [] The molecular formula of Delaminomycin A is C27H41NO6, and its molecular weight is 479.6 g/mol. []
Q3: How is Delaminomycin A biosynthesized?
A: Studies using 13C-labeled precursors have revealed that Delaminomycin A is assembled from simpler metabolic building blocks. [, ] Specifically, it is derived from six acetate units, five propionate units, and one glycine unit. [] This information provides insights into the metabolic pathways involved in its production by Streptomyces albulus.
Q4: Has the relationship between the structure of Delaminomycin A and its biological activity been investigated?
A: Yes, structure-activity relationship (SAR) studies have been conducted on Delaminomycin A and its derivatives. [] These studies revealed that modifications to the molecule, such as the introduction of a spiro ring system or changes to the C-5' substituent of the pyrrolidine ring, can significantly impact its biological activity. [] For instance, spiro compounds exhibited stronger inhibition of B16 melanoma cell adhesion and Con A-induced lymphocyte proliferation compared to the parent compounds. [] Conversely, the presence of a hydroxyl group at the C-5' position was associated with greater immunosuppressive activity in certain assays. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

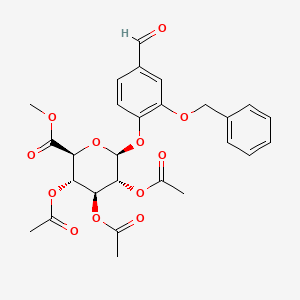

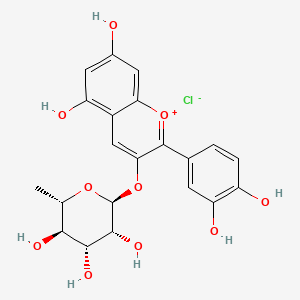
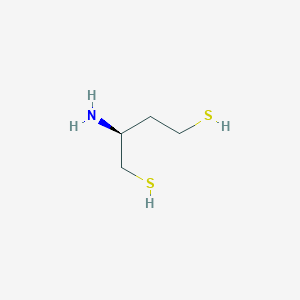
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)
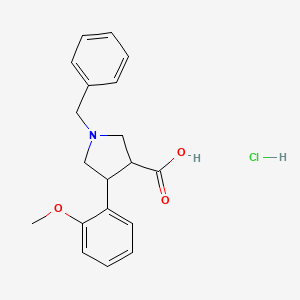

![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)
